Pentazocine

Catalog No.
S538980
CAS No.
359-83-1
M.F
C19H27NO
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentazocine

CAS Number

359-83-1

Product Name

Pentazocine

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1

InChI Key

VOKSWYLNZZRQPF-CCKFTAQKSA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O

solubility

White to pale cream colored, odorless crystalline powder; there are two forms melting at about 218 deg & 254 °C, respectively; Sol 1 part in 30 parts of water, 1 part in 16 parts alcohol, 1 part in 4 parts chloroform; very slightly sol in acetone; practically insol in ether; 1% soln in water has a pH of 4 to 6 /Pentazocine hydrochloride/
1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER
SOL IN ACETONE; SPARINGLY SOL IN ETHYL ACETATE
1.22e-01 g/L

Synonyms

Pentazocine, Pentazocine HCl; Pentazocine Hydrochloride; Pentazocine Lactate; NIH-7958; NSC-107430; Win-20228; Liticon; Pentalgine; Talwin

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O

The exact mass of the compound Pentazocine is 285.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g in greater than 1000 ml water, 11 ml alcohol, 2 ml chloroform, 42 ml ethersol in acetone; sparingly sol in ethyl acetate1.22e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Benzomorphans. It belongs to the ontological category of benzazocine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Pentazocine (CAS 359-83-1) is a benzomorphan derivative and a prototypical mixed opioid agonist-antagonist, characterized by its dual activity as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist/antagonist. Unlike pure MOR agonists, pentazocine also exhibits potent, sub-nanomolar to low-nanomolar affinity for the sigma-1 receptor, making it a highly specialized pharmacological probe. In its free base form, pentazocine is highly lipophilic (LogP ~3.89–4.64), which dictates its procurement for non-aqueous formulations, lipid-based drug delivery systems, and as a primary synthetic precursor for custom proprietary salts. Its unique receptor profile and established ceiling effect for respiratory depression make it a critical baseline material for developing abuse-deterrent analgesics and studying biased G-protein coupled receptor (GPCR) signaling [1].

Substituting pentazocine with pure MOR agonists like morphine or fentanyl fundamentally alters experimental outcomes, as these comparators lack KOR agonism and sigma-1 receptor affinity, leading to pure beta-arrestin-mediated respiratory depression without a ceiling effect. Similarly, substituting pentazocine with other mixed agonists like buprenorphine is flawed, because buprenorphine acts as a KOR antagonist rather than a KOR agonist. From a formulation and procurement perspective, substituting the pentazocine free base (CAS 359-83-1) with its commercially common lactate or hydrochloride salts introduces high aqueous solubility that is incompatible with lipophilic vehicle encapsulation, non-aqueous assays, or the synthesis of novel, proprietary salt forms required in advanced pharmaceutical development[1].

Dual KOR/MOR Receptor Binding Profile

Pentazocine demonstrates potent dual-binding affinities, with a Ki of 7.6 nM for the kappa-opioid receptor (KOR) and 3.2 nM for the mu-opioid receptor (MOR). In contrast, pure MOR agonists like morphine are highly selective for MOR (Ki ~ 1.2 nM) with negligible KOR affinity. This dual profile allows pentazocine to function as a KOR agonist and MOR partial agonist/antagonist simultaneously[1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataPentazocine (Ki KOR = 7.6 nM, Ki MOR = 3.2 nM)
Comparator Or BaselineMorphine (Highly MOR-selective, negligible KOR affinity)
Quantified DifferencePentazocine provides potent dual KOR/MOR engagement, whereas morphine is functionally restricted to MOR.
ConditionsIn vitro competitive binding assays using recombinant human or rodent opioid receptors

Essential for researchers needing a validated dual KOR agonist / MOR partial agonist model without the pure MOR toxicity profile.

High-Affinity Sigma-1 Receptor Engagement

The (+)-enantiomer of pentazocine exhibits exceptionally high affinity for the sigma-1 receptor, with Ki values ranging from 1.7 nM to 8.0 nM depending on the specific assay. This contrasts sharply with classical pure opioid agonists like morphine, which lack meaningful sigma-1 receptor affinity (Ki > 1000 nM). This potent sigma-1 binding is comparable to established sigma ligands like haloperidol (Ki ~ 6.5 nM) [1].

Evidence DimensionSigma-1 Receptor Binding Affinity (Ki)
Target Compound DataPentazocine (Ki = 1.7 to 8.0 nM)
Comparator Or BaselineMorphine (Ki > 1000 nM / negligible)
Quantified Difference>100-fold higher affinity for sigma-1 receptors compared to classical pure MOR agonists.
ConditionsDisplacement assays using rat liver homogenates or recombinant sigma-1 receptors

Makes pentazocine a critical dual-probe for neuroprotection and psychotomimetic pathway research, differentiating it from standard analgesics.

Respiratory Depression Ceiling Effect

Unlike pure MOR agonists, pentazocine exhibits a strict ceiling effect for respiratory depression. In in vivo models measuring the reduction of end-tidal anesthetic concentration as a proxy for respiratory and CNS depression, pentazocine caps at a maximum reduction of 10% to 20%. In contrast, pure MOR agonists like morphine and fentanyl show a linear dose-dependent depression that reaches up to a 65% reduction without a safe ceiling [1].

Evidence DimensionMaximum reduction in end-tidal anesthetic concentration
Target Compound DataPentazocine (10% to 20% maximum reduction)
Comparator Or BaselineMorphine / Fentanyl (Up to 65% maximum reduction)
Quantified DifferencePentazocine demonstrates a >3-fold lower maximum respiratory depression ceiling compared to pure MOR agonists.
ConditionsIn vivo respiratory depression models measuring cumulative intravenous dosing effects

Critical for selecting a safer baseline compound in in vivo models or when developing abuse-deterrent opioid derivatives.

Lipophilicity and Non-Aqueous Formulation Suitability

The free base form of pentazocine (CAS 359-83-1) is characterized by low aqueous solubility (0.122 g/L) and moderate-to-high lipophilicity, with an estimated LogP of 3.89 to 4.64. This is functionally distinct from its commercially available lactate and hydrochloride salts, which are highly water-soluble. The lipophilic nature of the free base is a strict requirement for integration into lipid-based nanocarriers or non-aqueous solvent systems [1].

Evidence DimensionPartition Coefficient (LogP) and Aqueous Solubility
Target Compound DataPentazocine Free Base (LogP ~ 3.89–4.64; Solubility ~ 0.122 g/L)
Comparator Or BaselinePentazocine Lactate / Hydrochloride (Highly water-soluble)
Quantified DifferenceThe free base provides the necessary lipophilicity for organic solvent compatibility, unlike the pre-formed aqueous-compatible salts.
ConditionsStandard physicochemical profiling at physiological pH

Procurement of the free base is strictly required for non-aqueous solvent systems, liposomal encapsulation, or proprietary salt synthesis in pharmaceutical R&D.

Development of Biased GPCR Opioid Ligands

Pentazocine is utilized as a foundational reference standard in the development of biased mu-opioid receptor ligands. Because it naturally exhibits a ceiling effect on beta-arrestin-mediated respiratory depression while maintaining KOR-driven analgesia, it serves as an ideal baseline comparator for screening novel compounds aimed at separating analgesic efficacy from fatal respiratory side effects [1].

Sigma-1 Receptor Neuroprotection Assays

Due to its sub-nanomolar to low-nanomolar affinity for the sigma-1 receptor, pentazocine is widely procured for in vitro and in vivo neuroprotection models (e.g., HT-22 cell cytoprotection assays). It acts as a positive control for sigma-1 agonist activity, allowing researchers to map the receptor's role in mitigating glutamate toxicity and cellular stress [1].

Custom Salt Synthesis and Lipid-Based Drug Delivery

The lipophilic free base of pentazocine (CAS 359-83-1) is specifically selected by formulation scientists developing novel lipid nanoparticles, liposomes, or proprietary salt forms. Using the free base allows for precise control over the stoichiometry and solvent conditions during the synthesis of new, patentable salt derivatives, which is impossible when starting with pre-formed lactate or hydrochloride salts [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

WHITE TO VERY PALE TAN CRYSTALLINE POWDER
Crystals from methanol and wate

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

285.209264485 g/mol

Monoisotopic Mass

285.209264485 g/mol

Heavy Atom Count

21

Taste

SLIGHTLY BITTER TASTE

LogP

4.64
4.64 (LogP)
log Kow= 3.31
3.7

Odor

ODORLESS OR ALMOST ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

145.4-147.2 °C
146.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A2G9VU2P2J

Related CAS

17146-95-1 (lactate)
64024-15-3 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the relief of moderate to severe pain.

Livertox Summary

Pentazocine is a synthetic opioid with both agonist and antagonist activity against opiate receptors which was previously used in oral and parenteral forms as an analgesic for moderate-to-severe pain. Currently, it is only available in tablet form in combination with either acetaminophen or naloxone. Pentazocine has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Opioids

Therapeutic Uses

Adjuvants, Anesthesia; Analgesics, Opioid; Narcotic Antagonists; Narcotics
Parenteral dosage forms of ... pentazocine /is/ indicated to supplement general, regional, or local anesthesia. During surgery, they are often used in conjunction with other agents, such as a combination of an ultrashort-acting, barbiturate, a neuromuscular blocking agent, and an inhalation anesthetic (usually nitrous oxide), for the maintenance of "balanced" anesthesia. /Included in US product labeling/
Parenterally administered opioid analgesics (except for methadone) are indicated to provide obstetrical analgesia. /Opioid (narcotic) analgesics; Included in US product labeling/
... Opioid analgesics are indicated for relief of moderate to severe pain. /Opioid (narcotic) analgesics; Included in US product labeling/
For more Therapeutic Uses (Complete) data for PENTAZOCINE (10 total), please visit the HSDB record page.

Pharmacology

Pentazocine is a potent analgesic which when administered orally in a 50 mg dose appears equivalent in analgesic effect to 60 mg (1 grain) of codeine. Onset of significant analgesia usually occurs between 15 and 30 minutes after oral administration, and duration of action is usually three hours or longer. Onset and duration of action and the degree of pain relief are related both to dose and the severity of pretreatment pain. Pentazocine weakly antagonizes the analgesic effects of morphine and meperidine; in addition, it produces incomplete reversal of cardiovascular, respiratory, and behavioral depression induced by morphine and meperidine. Pentazocine has about 1/50 the antagonistic activity of nalorphine. It also has sedative activity.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

ATC Code

N - Nervous system
N02 - Analgesics
N02A - Opioids
N02AD - Benzomorphan derivatives
N02AD01 - Pentazocine

Mechanism of Action

The preponderance of evidence suggests that pentazocine antagonizes the opioid effects by competing for the same receptor sites, especially the opioid mu receptor.
/Pentazocine/ ... is an agonist at the kappa & sigma opioid receptors & has a weak antagonist action at the mu receptor. ... Pentazocine has a more rapid onset & a shorter duration of action than morphine ... /Pentazocine hydrochloride; pentazocine lactate/
The pattern of CNS effects produced by pentazocine is generally similar to that of the morphine-like opioids, including analgesia, sedation, and respiratory depression. The analgesic effects of pentazocine are due to agonistic actions at kappa1-opioid receptors. Higher doses of pentazocine (60 to 90 mg) elicit dysphoric and psychotomimetic effects similar to those of nalorphine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant

Irritant

Other CAS

7488-49-5
359-83-1
21820-34-8

Absorption Distribution and Excretion

Well absorbed from the gastro-intestinal tract.
TRACE AMT OF PENTAZOCINE AND ITS METABOLITES CAN BE DETECTED IN URINE FOR SEVERAL DAYS AFTER A SINGLE ADMIN OF THE DRUG. /PENTAZOCINE LACTATE/
... DOSE FOR DOSE, BLOOD CONCN & URINARY EXCRETION RATES OF PENTAZOCINE WERE LOWER AFTER ORAL & RECTAL DOSAGE THAN AFTER IV DOSAGE TO MAN. FECAL RECOVERY WAS LOW EVEN AFTER RECTAL DOSING, SUGGESTING THAT REDUCED AVAILABILITY MAY BE DUE TO INTESTINAL OR HEPATIC CLEARANCE DURING ABSORPTION.
PENTAZOCINE ENTERS THE CSF RAPIDLY FROM PLASMA AND CSF:PLASMA RATIOS, WHICH VARIED FROM 0.2 TO 0.6 BETWEEN 2 AND 3 HR AFTER IV DOSES, AGREED WELL WITH THE RATIO OF UNBOUND:TOTAL PENTAZOCINE IN PLASMA.
PENTAZOCINE IS WELL ABSORBED BY ALL ROUTES OF ADMIN, BUT THERE IS CONSIDERABLE INDIVIDUAL VARIATION. BIOAVAILABILITY AFTER ORAL ADMIN IS 18.4% +/- 7.8%; THE REDUCTION IS DUE TO FIRST-PASS METABOLISM.
For more Absorption, Distribution and Excretion (Complete) data for PENTAZOCINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
PENTAZOCINE YIELDS 1,2,3,4,5,6-HEXAHYDRO-8-HYDROXY- ALPHA,6(EQ),11(AX)-TRIMETHYL-2,6-METHANO-3-BENZAZOCINE-3-CIS-2-BUTEN-1-OL & 1,2,3,4,5,6-HEXAHYDRO-8-HYDROXY-ALPHA,6(EQ),11(AX)- TRIMETHYL-2,6-METHANO-3-BENZAZOCINE-3-TRANS-2-BUTEN-1-OL IN MONKEY & MOUSE. /FROM TABLE/
... RATE OF METABOLISM OF PENTAZOCINE HAS BEEN SHOWN TO DIFFER /BETWEEN/ SMOKERS & NON-SMOKERS.
IN THE RAT, AFTER ORAL ADMIN OF PENTAZOCINE, MAINLY PENTAZOCINE & ITS GLUCURONIDE CONJUGATES WERE FOUND IN URINE. ALTHOUGH EIGHT METABOLITES WERE EXTRACTED FROM URINE & CHARACTERIZED ... THE AMOUNTS WERE SMALL AND INDICATED HYDROXYLATION AND METHOXYLATION OF THE AROMATIC RING, WITH SOME OXIDN OF THE DIMETHYLALLYL SIDE-CHAIN.
Pentazocine is metabolized in the liver, mainly by oxidation of the terminal methyl groups of the dimethyl alkyl side chain to form alcoholic and carboxylic acid metabolites; glucuronide conjugation also occurs.
Hepatic Half Life: 2 to 3 hours

Associated Chemicals

Pentazocine hydrochloride;64024-15-3
Pentazocine lactate;17146-95-1
Pentazocine maleate;107887-86-5

Wikipedia

Pentazocine

Drug Warnings

REPEATED INJECTION INTO A SINGLE AREA CAN PRODUCE STERILE ABSCESS, ULCERATION, AND SCARRING OF THE SC TISSUE AND MUSCLE. IF LONG-TERM ADMIN IS REQUIRED AND ORAL PENTAZOCINE CANNOT BE UTILIZED, THE INTRAMUSCULAR ROUTE SHOULD BE EMPLOYED AND THE INJECTIO SITE ROTATED. /PENTAZOCINE LACTATE/
WHEN USED FOR OBSTETRICAL ANALGESIA, PENTAZOCINE CAUSES FETAL RESPIRATORY DEPRESSION COMPARABLE TO THAT PRODUCED BY MEPERIDINE. /PENTAZOCINE HYDROCHLORIDE; PENTAZOCINE LACTATE/
Pentazocine is used as an analgesic, often in individuals who have chronic severe pain or in those who have drug abuse problems. Although the risk of drug dependence exists, it is lower than that assoc with the use of morphine-like drugs in similar circumstances. Because abuse patterns appear to be less likely to develop with oral admin, this route should be used whenever possible.
Because it does not suppress the abstinence syndrome and may induce withdrawal in opiate-dependent patients, pentazocine cannot be substituted for opiates after physical dependence has been established without prior detoxification. /Pentazocine hydrochloride; pentazocine lactate/
For more Drug Warnings (Complete) data for PENTAZOCINE (27 total), please visit the HSDB record page.

Biological Half Life

2 to 3 hours
THE HALF-LIFE IN PLASMA IS 4-5 HR.
The elimination half-life is 203 +/- 71 min following iv admin & 177 +/- 34 min following oral admin. /Pentazocine hydrochloride; pentazocine lactate/

Use Classification

Pharmaceuticals

Methods of Manufacturing

1,2,3,4,5,6-HEXAHYDRO-6,11-DIMETHYL-2,6-METHANO-3-BENZAZOCIN-8-OL IS CONDENSED WITH 1-BROMO-3-METHYL-2-BUTENE BY REFLUXING IN N,N-DIMETHYLFORMAMIDE IN THE PRESENCE OF SODIUM BICARBONATE.

General Manufacturing Information

The term opiate was once used to designate drugs derived from opium ... Soon after the development of totally synthetic entities with morphine-like actions, the word opioid was introduced to refer in a generic sense to all drugs, natural and synthetic, with morphine-like actions /known as agonists/. Some writers continued to use the term opiate in a generic sense, and in such contexts opiate and opioid are interchangeable. More recently, opioid has also been used to refer to antagonists of morphine-like drugs as well as to receptors or binding sites that combine with such agents.
Mixed opioid agonist-antagonist.
This is a controlled substance listed in the U.S. Code of Regulations, Title 21 Part 1308.14 (1995).
A synthetic drug claimed to be as effective as morphine but without its addictive properties. Has a noncumulative effect. FDA approved.

Analytic Laboratory Methods

USING 3 SOLVENT-COLUMN SYSTEMS, 101 DRUGS OF FORENSIC INTEREST, INCL PENTAZOCINE, WERE CHARACTERIZED BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY RETENTION TIMES & BY THE RATIO OF THEIR ABSORBANCES AT 254 & 280 NM.

Clinical Laboratory Methods

A SENSITIVE & SPECIFIC RADIOIMMUNOASSAY OF DOG & HUMAN PLASMA PENTAZOCINE IS DESCRIBED. THE RADIOIMMUNOASSAY EMPLOYED AN (125)I-LABELED RADIOLIGAND & REQUIRED EXTRACTION WITH BENZENE FROM THE SAMPLE PRIOR TO QUANTITATION. THE METHOD HAD A DETECTION LIMIT OF APPROX 200 PG/ASSAY TUBE (1 NG/ML).
PENTAZOCINE (FORTRAL) & ITS EXCRETION PRODUCTS WERE DETERMINED IN HUMAN URINE BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. ALL ANALYSES WERE PERFORMED ON A VG-MICROMASS 7035. THE SAMPLES WERE INTRODUCED IN THE ION SOURCE VIA A FUSED SILICA, BONDED PHASE CAPILLARY COLUMN.
A GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF PENTAZOCINE IN BLOOD & URINE IS PRESENTED WHICH INVOLVES A GLASS COLUMN PACKED WITH 3% DEXSIL 300 ON GAS-CHROM Q & EQUIPPED WITH (63)NI ELECTRON CAPTURE DETECTOR. THERE IS A LINEAR RELATION BETWEEN PENTAZOCINE & PEAK HEIGHT RATIO. THE COEFFICIENTS OF VARIATION OF THE PEAK HEIGHT RATIOS WERE 1.9% AT 30 NG/ML & 5.7% AT 5 NG/ML.
Systematic analytical procedures are given on the detection and determination of drugs and drugs of abuse, including pentazocine, in human urine. Urine is extracted on Extrelut columns or with solvents after adjusting to pH 2. Drug conjugates are hydrolyzed with hydrochloric acid in another sample, extracted at pH 2, and the aqueous phase is made alkaline and extracted again. The three extracts are separated by chromatography on silica gel plates with a variety of solvents and detection of the drugs is by fluorescence.

Storage Conditions

Pentazocine & naloxone hydrochloride tablets should be stored in tight, light resistant containers at temperatures less than 40 °C, preferably between 15-30 °C. Pentazocine lactate injection should be stored at temperatures less than 40 °C, preferably between 15-30 °C; freezing should be avoided.

Interactions

... MAY POTENTIATE /THE DEPRESSANT EFFECTS OF/ CNS DEPRESSANTS ...
PENTAZOCINE WEAKLY (ABOUT 1/50 THAT OF NALORPHINE) ANTAGONIZES THE ANALGESIC EFFECT OF MORPHINE, MEPERIDINE, AND PHENAZOCINE. IT ALSO PRODUCES INCOMPLETE REVERSAL OF THE CARDIOVASCULAR, RESP, AND BEHAVIORAL DEPRESSION INDUCED BY MORPHINE AND MEPERIDINE.
GROWTH INHIBITORY EFFECT OF PENTAZOCINE WAS STUDIED IN YOUNG RATS FOR A DURATION OF 4 WK. BODY WEIGHT WAS TAKEN AS A MEASURE FOR THE ASSESSMENT OF GROWTH RATE. PENTAZOCINE ALONE MARKEDLY INHIBITED THE GROWTH FROM THE SECOND TO FOURTH WEEK OF TREATMENT. /THE/ DOPAMINE ANTAGONIST METOCLOPRAMIDE ALMOST COMPLETELY PREVENTED THE GROWTH INHIBITORY EFFECT OF PENTAZOCINE. COMBINATION OF L-DOPA WITH PENTAZOCINE PRODUCED A SIGNIFICANT GROWTH INHIBITION IN THE FIRST WEEK BUT SUBSEQUENTLY THIS EFFECT WAS SIGNIFICANTLY LESS MARKED AS COMPARED TO THAT OF PENTAZOCINE ALONE.
AN EVALUATION OF NEONATAL BEHAVIOR REVEALED THAT INFANTS OF MOTHERS WHO USED PENTAZOCINE HYDROCHLORIDE & TRIPELENNAMINE HYDROCHLORIDE (T'S & BLUE'S) THROUGHOUT PREGNANCY DEMONSTRATED INTERACTIVE DEFICITS & WITHDRAWAL SIMILAR TO METHADONE ADDICTED NEWBORNS. /PENTAZOCINE HYDROCHLORIDE & TRIPELENNAMINE HYDROCHLORIDE/
For more Interactions (Complete) data for PENTAZOCINE (18 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN LIGHT, HEAT (AMBIENT ROOM TEMP), & AIR.

Dates

Last modified: 02-18-2024
1: Poprzen V, Radulović D. [UV-densitometry determination of pentazocine hydrochloride in tablets after low temperature extraction]. Vojnosanit Pregl. 2001 May-Jun;58(3):267-71. Serbian. PubMed PMID: 11548553.
2: Majeste RJ, Poindexter D, Jones L, Klein CL. 2'-hydroxy-5,9-dimethyl-2-(3-methyl-2-butenyl)-6,7-benzomorphan (pentazocine) hydrochloride hydrate. Acta Crystallogr C. 1994 Oct 15;50 ( Pt 10):1633-6. PubMed PMID: 7986430.
3: Kantor TG, Sunshine A, Laska E, Meisner M, Hopper M. Oral analgesic studies: pentazocine hydrochloride, codeine, aspirin, and placebo and their influence on response to placebo. Clin Pharmacol Ther. 1966 Jul-Aug;7(4):447-54. PubMed PMID: 5939967.

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